Tert-butyl N-[3-(aminomethyl)-3-hydroxycyclobutyl]carbamate
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Overview
Description
Tert-butyl N-[3-(aminomethyl)-3-hydroxycyclobutyl]carbamate is a compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis due to their stability and reactivity. This particular compound is notable for its unique structure, which includes a cyclobutyl ring, an aminomethyl group, and a hydroxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[3-(aminomethyl)-3-hydroxycyclobutyl]carbamate typically involves the protection of the amino group using tert-butyl carbamate. One common method is the reaction of the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the Boc group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process may involve techniques such as crystallization, distillation, and chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[3-(aminomethyl)-3-hydroxycyclobutyl]carbamate can undergo various chemical reactions, including:
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, OsO4
Reduction: LiAlH4, NaBH4
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Formation of carbonyl compounds
Reduction: Formation of amines
Substitution: Formation of substituted amines or amides
Scientific Research Applications
Tert-butyl N-[3-(aminomethyl)-3-hydroxycyclobutyl]carbamate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-butyl N-[3-(aminomethyl)-3-hydroxycyclobutyl]carbamate involves the cleavage of the Boc protecting group under acidic conditions. This results in the formation of a tert-butyl cation and the release of the free amine . The free amine can then interact with various molecular targets, such as enzymes or receptors, to exert its effects.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl N-[3-(aminomethyl)-3-hydroxycyclobutyl]methylcarbamate
- Tert-butyl N-[3-(methylamino)cyclobutyl]carbamate
- Tert-butyl 3-(aminomethyl)phenylcarbamate
Uniqueness
Tert-butyl N-[3-(aminomethyl)-3-hydroxycyclobutyl]carbamate is unique due to its cyclobutyl ring structure, which imparts specific steric and electronic properties. This makes it a valuable intermediate in the synthesis of complex molecules and a useful tool in various scientific research applications.
Properties
IUPAC Name |
tert-butyl N-[3-(aminomethyl)-3-hydroxycyclobutyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3/c1-9(2,3)15-8(13)12-7-4-10(14,5-7)6-11/h7,14H,4-6,11H2,1-3H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWABFOPMHSHYKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(C1)(CN)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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